molecular formula C27H21N3O3 B11490139 2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11490139
M. Wt: 435.5 g/mol
InChI Key: OEVHDJCTNRESKG-UHFFFAOYSA-N
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Description

2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that belongs to the class of pyranoquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyran ring, and various substituents such as an ethoxyphenyl group, a phenyl group, and a carbonitrile group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the reaction of 4-ethoxybenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base such as potassium carbonate (K₂CO₃) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The presence of functional groups such as the amino and ethoxy groups allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives .

Scientific Research Applications

2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
  • 2-amino-4-(4-hydroxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
  • 2-amino-4-(4-chlorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the ethoxy group, for example, can influence the compound’s solubility, reactivity, and biological activity compared to similar compounds with different substituents .

Properties

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C27H21N3O3/c1-2-32-19-14-12-17(13-15-19)23-21(16-28)26(29)33-25-20-10-6-7-11-22(20)30(27(31)24(23)25)18-8-4-3-5-9-18/h3-15,23H,2,29H2,1H3

InChI Key

OEVHDJCTNRESKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N

Origin of Product

United States

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